molecular formula C10H12O2 B3112584 4-Ethyl-2-methylbenzoic acid CAS No. 190367-29-4

4-Ethyl-2-methylbenzoic acid

Cat. No.: B3112584
CAS No.: 190367-29-4
M. Wt: 164.2 g/mol
InChI Key: JNNUZPKCLVIBMF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-ethyl-2-methyltoluene, is then oxidized using potassium permanganate (KMnO4) to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bromine (Br2) in the presence of iron (Fe) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the ethyl group at the fourth position.

    4-Ethylbenzoic acid: Lacks the methyl group at the second position.

    4-Methylbenzoic acid: Lacks the ethyl group at the fourth position.

Uniqueness

4-Ethyl-2-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-ethyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNUZPKCLVIBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-ethyl-2-methylbenzoate (example 10c) (2.37 g) was dissolved in aq. NaOH (1M, 40 mL) and the solution heated at 60° C. overnight. The mixture was washed with hexanes and the aqueous layer was acidified with 6N HCl to pH 2. The title product was obtained as a white precipitate, following filtration and drying (2.17 g, 80%).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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